[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
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Overview
Description
[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphoryl group, a phenylmethyl group, and a trichloro-hydroxyethyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate typically involves multiple steps. One common method includes the reaction of di(propan-2-yloxy)phosphoryl chloride with phenylmethylamine to form an intermediate. This intermediate is then reacted with 2,2,2-trichloro-1-hydroxyethyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. The trichloro-hydroxyethyl carbamate group can interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline
- 2-二环己基磷-2’,6’-二异丙氧基-1,1’-联苯
Uniqueness
Compared to similar compounds, [di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is unique due to its combination of a phosphoryl group and a trichloro-hydroxyethyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl3NO6P/c1-10(2)25-27(23,26-11(3)4)13(12-8-6-5-7-9-12)24-15(22)20-14(21)16(17,18)19/h5-11,13-14,21H,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVQJCWJBCRAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1)OC(=O)NC(C(Cl)(Cl)Cl)O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl3NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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